

An In-depth Technical Guide to the Chemical Structure and Properties of Peimisine

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Compound of Interest		
Compound Name:	Peimisine	
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Authored for Researchers, Scientists, and Drug Development Professionals Abstract

Peimisine is a C-nor-D-homo steroidal alkaloid predominantly isolated from the bulbs of various Fritillaria species, which are widely used in traditional Chinese medicine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of **Peimisine**. It details its complex molecular architecture, summarizes its known biological effects, including anti-tumor and anti-inflammatory activities, and outlines the experimental methodologies for its isolation, characterization, and bioactivity assessment. This document is intended to serve as a core reference for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

Peimisine is a complex steroidal alkaloid characterized by a cevanine-type skeleton. Its intricate three-dimensional structure, featuring eleven chiral centers, is fundamental to its biological activity.

IUPAC Name: (3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one[1][2][3]



Synonyms: Ebeiensine, Peimissine[1][2][3]

Chemical Formula: C₂₇H₄₁NO₃[1][2][3][4]

SMILES Notation: C[C@H]1C[C@@H]2--INVALID-LINK--CC[C@H]4[C@@H]5CC(=O)

[C@H]6C--INVALID-LINK--C)O)C">C@HNC1[3]

CAS Number: 19773-24-1[1][2][3][5]

Physicochemical Properties

The physicochemical properties of **Peimisine** are summarized in the table below. These characteristics are essential for its handling, formulation, and pharmacokinetic profiling.

Property	Value	Source(s)
Molecular Weight	427.6 g/mol	[1][2][3][6]
Melting Point	270°C	[5]
Boiling Point	573.0 ± 50.0 °C (Predicted)	[5]
Appearance	White to off-white powder	[2][5]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[5][7][8]
рКа	14.89 ± 0.70 (Predicted)	[5]
Storage Temperature	2-8°C (protect from light)	[5]

Biological and Pharmacological Properties

Peimisine exhibits a wide range of pharmacological activities, making it a compound of significant interest for therapeutic development.

 Anti-tumor Activity: Peimisine has demonstrated significant cytotoxic effects against various cancer cell lines, including ovarian (A2780), lung (A549), and liver (HepG2) cancer cells.[9]



Its mechanism involves inducing apoptosis (programmed cell death) and causing G0/G1 phase cell cycle arrest.[2][9]

- Anti-inflammatory and Antiasthmatic Effects: The compound is known for its traditional use
 as an antitussive and expectorant.[2] It can relax tracheal smooth muscle, potentially by
 acting as a muscarinic M receptor antagonist and inhibiting intracellular calcium release.[2]
 [10]
- Cardiovascular Effects: Peimisine acts as an angiotensin-converting enzyme (ACE) inhibitor, suggesting potential applications in managing hypertension.[2][9]
- Oxidative Stress Regulation: Studies have shown that Peimisine can protect against
 oxidative stress-induced injury. It modulates the KEAP1/NRF2 and JNK/MAPK signaling
 pathways to upregulate antioxidant enzymes and reduce reactive oxygen species (ROS).[11]
- Gut Microbiota Modulation: Peimisine has been observed to positively alter the composition of gut microbiota.[1]

Key Signaling Pathways

Peimisine's therapeutic effects are mediated through its interaction with several key cellular signaling pathways.



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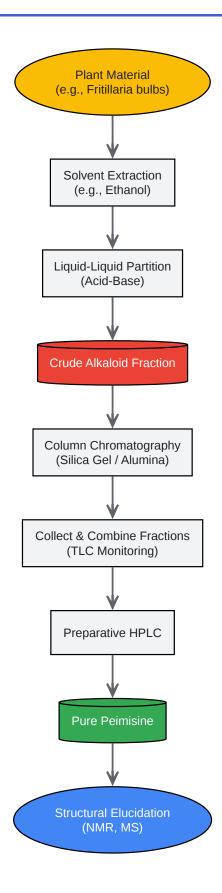
Caption: **Peimisine**'s modulation of oxidative stress via KEAP1/NRF2 and JNK/MAPK pathways.



Experimental Protocols Isolation and Purification of Peimisine

This protocol describes a general method for isolating **Peimisine** from its natural source, such as the bulbs of Fritillaria species or from endophytic fungi cultures.[12][13]





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Caption: General experimental workflow for the isolation and identification of **Peimisine**.



Methodology:

- Extraction: The dried and powdered plant material (e.g., bulbs of Fritillaria siechuanica) is extracted exhaustively with an organic solvent like ethanol or methanol.[12]
- Acid-Base Partitioning: The resulting extract is concentrated and subjected to acid-base partitioning to separate the alkaloids. The extract is dissolved in an acidic solution (e.g., 2% HCl) and washed with a non-polar solvent (e.g., diethyl ether) to remove neutral compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH) and extracted with a solvent like chloroform to obtain the crude alkaloid fraction.
- Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol).
- Fraction Monitoring: Fractions are collected and monitored by Thin-Layer Chromatography
 (TLC) to identify those containing Peimisine.[12][13]
- Final Purification: Fractions rich in **Peimisine** are combined and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
 [13]

Structural Elucidation

The definitive structure of **Peimisine** is confirmed through a combination of spectroscopic techniques.

- Mass Spectrometry (MS): ESI-MS is used to determine the molecular weight and formula.
 The molecular ion peak at m/z 427 corresponds to the molecular formula C₂₇H₄₁NO₃.[1]
- Nuclear Magnetic Resonance (NMR):
 - ¹H-NMR and ¹³C-NMR: Provide information on the number and types of protons and carbons in the molecule.
 - 2D-NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and



NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for establishing the connectivity of atoms and the stereochemistry of the molecule. The structure of **Peimisine** was revised and confirmed based on extensive 2D-NMR analysis.[12]

In Vitro Anti-Tumor Activity Assay (Example: A2780 Ovarian Cancer Cells)

This protocol outlines a method to evaluate the cytotoxic and apoptosis-inducing effects of **Peimisine**.

- Cell Culture: A2780 human ovarian cancer cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
- Cytotoxicity Assay (MTT or CCK-8):
 - Cells are seeded in 96-well plates and allowed to adhere overnight.
 - \circ The cells are then treated with varying concentrations of **Peimisine** (e.g., 10-100 µg/mL) for 24, 48, or 72 hours.[9]
 - A reagent like MTT or CCK-8 is added to each well, and after incubation, the absorbance is measured to determine cell viability. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.
- Apoptosis Assay (Flow Cytometry):
 - Cells are treated with **Peimisine** at a concentration near its IC₅₀ value for various time points (e.g., 24, 48, 72 hours).[2]
 - Cells are harvested, washed, and stained with an Annexin V-FITC and Propidium Iodide
 (PI) kit.
 - The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death.[2]



Conclusion

Peimisine is a structurally complex and pharmacologically active steroidal alkaloid with significant therapeutic potential. Its diverse biological activities, including anti-tumor, anti-inflammatory, and antihypertensive effects, are rooted in its ability to modulate multiple key signaling pathways. The detailed chemical and experimental information provided in this guide serves as a foundational resource for scientists aiming to further explore the medicinal chemistry, pharmacology, and clinical applications of this promising natural product.

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